(24S,25)-epoxycholesterol
Overview
Description
24(S),25-Epoxycholesterol is an oxysterol, a type of oxidized cholesterol derivative. It is one of the most abundant oxysterols in the mouse ventral midbrain and plays a significant role in various biological processes. This compound is known for its ability to activate liver X receptors, which are crucial for cholesterol homeostasis and lipid metabolism .
Mechanism of Action
Target of Action
24,25-Epoxy-cholesterol primarily targets the Liver X Receptor (LXR) and lanosterol synthase (LSS) . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol homeostasis . LSS is an enzyme that plays a crucial role in the cholesterol biosynthesis pathway .
Mode of Action
24,25-Epoxy-cholesterol acts as an agonist of the LXR . By binding to this receptor, it influences the transcription of genes involved in cholesterol metabolism . It also modulates the activity of LSS, thereby affecting the synthesis of cholesterol and other sterols .
Biochemical Pathways
24,25-Epoxy-cholesterol is synthesized in a shunt of the mevalonate pathway, which also produces cholesterol . It is metabolized to epoxycholesterol via the epoxycholesterol shunt pathway . Increased flux through this pathway, driven by inhibitors of LSS, enhances the formation of oligodendrocytes .
Pharmacokinetics
It’s known that the compound can be synthesized de novo in cells and can also be supplied exogenously .
Result of Action
24,25-Epoxy-cholesterol has several effects at the molecular and cellular levels. It decreases cholesterol synthesis and up-regulates cholesterol efflux genes, including ABCA1 . It also promotes the formation of oligodendrocytes, a type of brain cell . Furthermore, it inhibits IL-6 production and degranulation of bone marrow-derived murine mast cells that express LXRβ .
Action Environment
The action of 24,25-Epoxy-cholesterol can be influenced by various environmental factors. For instance, the amount of dietary cholesterol can affect the levels of this compound and its impact on cholesterol homeostasis . Moreover, the compound’s action may be modulated by the presence of other molecules in the cellular environment, such as inhibitors of LSS .
Biochemical Analysis
Biochemical Properties
24,25-Epoxy-cholesterol interacts with several enzymes and proteins. It is an endogenous agonist for the nuclear receptor Liver X Receptor (LXR) . It suppresses Sterol Regulatory Element-Binding Proteins (SREBP) activation in the regulation of hepatic cholesterol metabolism in vivo .
Cellular Effects
24,25-Epoxy-cholesterol has profound effects on various types of cells and cellular processes. It decreases cholesterol synthesis and up-regulates cholesterol efflux genes, including ABCA1 . It also activates LXR to reprogram chromatin accessibility .
Molecular Mechanism
The molecular mechanism of 24,25-Epoxy-cholesterol involves its interaction with biomolecules and changes in gene expression. It activates LXR, leading to the upregulation of genes involved in cholesterol metabolism . It also inhibits the processing of SREBPs, which are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis .
Temporal Effects in Laboratory Settings
24,25-Epoxy-cholesterol synthesis parallels cholesterol synthesis, suggesting that this oxysterol functions as a safety valve to protect against the accumulation of newly-synthesized cholesterol .
Metabolic Pathways
24,25-Epoxy-cholesterol is involved in the cholesterol biosynthesis pathway. It is synthesized in a shunt of the mevalonate pathway, which also produces cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 24(S),25-Epoxycholesterol can be synthesized through the epoxidation of desmosterol. The key reaction involves the asymmetric hydroxylation of desmosterol acetate according to the Sharpless method, which introduces functionality at position 24 . Another method involves the partial inhibition of the enzyme oxidosqualene cyclase, which leads to the formation of 24(S),25-epoxycholesterol as a shunt product in the mevalonate pathway .
Industrial Production Methods: Industrial production of 24(S),25-epoxycholesterol is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production. The use of biotechnological approaches, such as genetic manipulation of cholesterol biosynthesis pathways in microorganisms, could also be explored for industrial production.
Chemical Reactions Analysis
Types of Reactions: 24(S),25-Epoxycholesterol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other oxysterols.
Reduction: It can be reduced to form desmosterol.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.
Major Products:
Oxidation: Formation of other oxysterols.
Reduction: Formation of desmosterol.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
24(S),25-Epoxycholesterol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of oxysterols and their interactions with other molecules.
Industry: It can be used in the development of new drugs and as a biochemical tool in research.
Comparison with Similar Compounds
24(S),25-Epoxycholesterol is unique among oxysterols due to its specific structure and biological activity. Similar compounds include:
24(S)-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.
24-Ketocholesterol: A ketone derivative of cholesterol with distinct biological functions.
Compared to these similar compounds, 24(S),25-epoxycholesterol has a unique ability to activate liver X receptors and induce trained immunity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSENKJZWYQXHBN-XVYZBDJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390608 | |
Record name | 24(S),25-Epoxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77058-74-3 | |
Record name | (24S,25)-Epoxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77058-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 24(S),25-Epoxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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